![molecular formula C16H16ClFN2O3S B4168207 N~2~-(4-chlorobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4168207.png)
N~2~-(4-chlorobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves the reaction of specific acid derivatives with amines or isocyanates in the presence of suitable catalysts. For instance, the synthesis of N-(3-thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution, showcasing a method that could potentially be adapted for the synthesis of the target compound (Macneill et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed strong intermolecular hydrogen bonding and significant electron delocalization, affecting the molecule's stability and reactivity. For example, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, highlighting the impact of substituents on molecular conformation and interactions (Li et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of the target molecule can be inferred from studies on similar structures. For instance, the reaction of fluorosulfonyl compounds with nucleophiles has shown high reactivity, influenced by strong electron-withdrawing groups, indicating potential reactivity paths for the target compound (Filatov et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. The crystal packing and hydrogen bonding patterns of related compounds provide insights into the potential physical properties of the target molecule (Murugavel et al., 2008).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-6-8-13(17)9-7-12)11-16(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZWCNDIIWAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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